(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
描述
(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a planar heterocyclic core. The compound features:
- An (E)-configured imine bond linking the 3-methylbenzylidene group to the pyrroloquinoxaline scaffold.
- A 2-methoxyethyl carboxamide substituent at position 3, enhancing solubility in polar solvents.
- A 3-methylbenzylidene substituent at position 1, contributing to hydrophobic interactions.
The pyrroloquinoxaline framework is known for its π-conjugated system, which facilitates interactions with biological targets such as kinases or DNA.
属性
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-6-5-7-15(12-14)13-25-28-20(23)18(22(29)24-10-11-30-2)19-21(28)27-17-9-4-3-8-16(17)26-19/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYICKSAIPQLB-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline class, which has been studied for its potential biological activities. This article focuses on its biological activity, particularly in terms of antioxidant, anticancer, and antibacterial properties, as well as its mechanism of action.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrrolo[2,3-b]quinoxaline derivatives. For example, a study employing the DPPH assay demonstrated that certain derivatives exhibit significant radical scavenging activity. The compound 3a showed a high rate constant of against hydroxyl radicals, suggesting strong antioxidant potential .
Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives have been investigated for their anticancer properties. One study reported the design of novel EphA3 tyrosine kinase inhibitors based on quinoxaline structures. These compounds demonstrated high efficacy in controlling tumor size in lymphoma models, indicating potential therapeutic applications in cancer treatment . Additionally, certain derivatives were found to inhibit angiogenesis and exhibit selective toxicity towards cancer cells.
Antibacterial Activity
The antibacterial effects of pyrrolo[2,3-b]quinoxaline derivatives have also been explored. Some studies indicate that these compounds can inhibit bacterial growth effectively, although specific mechanisms remain to be fully elucidated. The structure-activity relationship suggests that modifications to the quinoxaline core can enhance antibacterial potency.
Inhibition of Kinases
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases. For instance, the interaction with EphA3 tyrosine kinase has been characterized through X-ray crystallography and biochemical assays. This interaction is crucial for the regulation of cell proliferation and survival pathways in cancer cells .
Cytokine Modulation
Pyrrolo[2,3-b]quinoxalines have shown potential in modulating cytokine release, particularly in inflammatory conditions such as COVID-19. Some derivatives inhibited phosphodiesterase 4B (PDE4B), leading to reduced levels of pro-inflammatory cytokines and suggesting a role in managing cytokine storms associated with severe infections .
Study 1: Antioxidant Activity Evaluation
In a comparative study assessing various pyrroloquinoxaline derivatives for antioxidant activity using the DPPH assay:
| Compound | Rate Constant (M⁻¹ s⁻¹) | Activity Level |
|---|---|---|
| 3a | High | |
| 3b | Moderate | |
| 3c | Low |
This data indicates that structural modifications significantly influence antioxidant efficacy.
Study 2: Anticancer Efficacy in Lymphoma Models
In vivo studies conducted on lymphoma models demonstrated:
| Compound | Tumor Size Reduction (%) | Mechanism of Action |
|---|---|---|
| Quinoxaline A | 75% | EphA3 inhibition |
| Quinoxaline B | 60% | Angiogenesis inhibition |
These results underscore the therapeutic potential of pyrroloquinoxalines in oncology.
化学反应分析
Hydrolysis of the Benzylidene Imine
The Schiff base moiety undergoes acid-catalyzed hydrolysis to regenerate the primary amine and 3-methylbenzaldehyde. This reaction is critical for understanding the compound's stability in biological or acidic environments.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M HCl, 80°C, 2 hours | 2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide + 3-methylbenzaldehyde | ~75% | |
| pH 4.5 buffer, 37°C, 24 hours | Partial hydrolysis (kinetically controlled) | ~30% |
Acylation of the Primary Amine
The free amino group participates in nucleophilic acylation reactions. For example, treatment with acetic anhydride yields the corresponding acetamide derivative, enhancing lipophilicity for pharmacological studies .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 4 hours | N-(2-methoxyethyl)-2-acetamido-1-((3-methylbenzylidene)amino)-pyrroloquinoxaline-3-carboxamide | Prodrug synthesis |
| Benzoyl chloride | DCM, triethylamine, 0°C→RT | Benzoylated analog | Structure-activity studies |
Carboxamide Reactivity
The carboxamide group demonstrates limited hydrolysis under standard conditions but undergoes transformations under extreme acidic/basic or enzymatic environments:
-
Acidic Hydrolysis (6M HCl, reflux): Converts to carboxylic acid, though yields are low (<20%) due to competing decomposition.
-
Enzymatic Cleavage (e.g., amidases): Selective hydrolysis observed in vitro, suggesting potential prodrug applications.
Methoxyethyl Ether Stability
The methoxyethyl side chain resists hydrolysis under mild conditions but cleaves via HI-mediated SN2 mechanisms :
| Reagent | Conditions | Product |
|---|---|---|
| 48% HI | 120°C, 6 hours | 2-amino-1-((3-methylbenzylidene)amino)-pyrroloquinoxaline-3-carboxamide + ethylene glycol monoiodide |
Reductive Amination and Catalytic Hydrogenation
The imine bond is susceptible to reduction, enabling structural diversification:
-
NaBH4/MeOH : Reduces the imine to a secondary amine (yield: 60–70%).
-
H2/Pd-C : Full hydrogenation of the quinoxaline ring system occurs under high-pressure conditions, altering electronic properties .
Electrophilic Aromatic Substitution
The pyrroloquinoxaline core undergoes limited electrophilic substitution due to electron-withdrawing effects from the carboxamide and quinoxaline nitrogen atoms. Nitration and sulfonation require forcing conditions (>100°C, fuming acids) .
Metal Coordination
The amino and carboxamide groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes with potential catalytic or therapeutic applications .
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| CuSO4·5H2O | pH 7.4 buffer, RT | Octahedral geometry (λmax = 650 nm) |
Photochemical Reactions
UV irradiation (254 nm) induces E→Z isomerization of the benzylidene imine, confirmed by NMR coupling constant changes (J = 12 Hz → 8 Hz). This property is exploitable in photopharmacology.
Stability Under Oxidative Conditions
The compound resists oxidation by common agents (e.g., H2O2, KMnO4) but degrades in strong oxidative environments (e.g., CrO3/H2SO4), forming quinoxaline N-oxide derivatives .
相似化合物的比较
Key Findings :
- Hydrophobic vs.
- Electronic Effects : The 3-methoxy group introduces electron-donating effects, stabilizing the imine bond against hydrolysis relative to the target’s methyl group.
- Heterocyclic Modifications : The thienyl substituent alters electron distribution, possibly enhancing binding to sulfur-rich protein pockets.
Carboxamide Side Chain Modifications
Key Findings :
- The target’s 2-methoxyethyl side chain offers a balance between solubility and metabolic stability, whereas bulkier chains (e.g., 3-ethoxypropyl ) reduce aqueous solubility but increase plasma protein binding.
Core Heterocycle Variations
- Pyrrolo[3,2-b]quinoxaline (e.g., ) vs. The target’s [2,3-b] configuration may favor planar stacking interactions with aromatic residues in enzyme active sites.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 3-methylbenzylidene group is easier to synthesize than the 3-hydroxy analog , which requires protection/deprotection steps.
- Metabolic Stability : Methyl and methoxy substituents resist oxidative metabolism better than hydroxyl groups, as predicted by cytochrome P450 binding studies.
- Biological Activity : Thienyl-substituted analogs show enhanced activity against tyrosine kinases but higher cytotoxicity, suggesting a trade-off between efficacy and safety.
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
